2-(3,4-Difluorophenyl)acetimidamide hydrochloride

Description

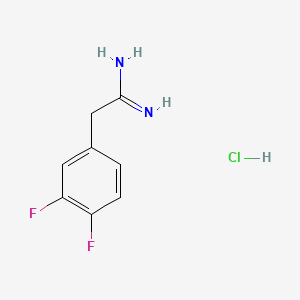

2-(3,4-Difluorophenyl)acetimidamide hydrochloride (CAS 1263285-11-5) is an amidine derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, linked to an acetimidamide backbone and stabilized as a hydrochloride salt. The difluorophenyl moiety contributes to its electronic and steric properties, influencing solubility, metabolic stability, and receptor affinity. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, though specific applications require further research .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOUMKGLHCPTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=N)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677416 | |

| Record name | (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-11-5 | |

| Record name | (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an imine intermediate by reacting with an amine under acidic conditions.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Formation of Acetimidamide: The amine is reacted with an acylating agent to form the acetimidamide.

Hydrochloride Formation: Finally, the acetimidamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)acetimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Difluorophenyl)acetimidamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.

Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetimidamide Hydrochlorides

The following table compares 2-(3,4-Difluorophenyl)acetimidamide hydrochloride with key structural analogs:

Key Observations:

Comparison with Amide Derivatives

The dichlorophenyl acetamide derivative 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (CAS unreported, see ) provides a contrast between amidine and amide functionalities:

| Feature | Amidines (e.g., Target Compound) | Amides (e.g., Dichlorophenyl Acetamide) |

|---|---|---|

| Basicity | Highly basic (pKa ~11–12) due to resonance stabilization | Weakly basic (pKa ~0–2) |

| Hydrogen Bonding | Strong hydrogen-bond donors/acceptors | Moderate hydrogen-bond acceptors (amide carbonyl) |

| Biological Interactions | Potential for ionic interactions with acidic residues | Predominantly hydrophobic/van der Waals interactions |

Implications:

Amidines are more likely to engage in charge-based interactions with targets (e.g., enzymes with acidic active sites), whereas amides rely on nonpolar binding. The dichlorophenyl acetamide’s crystal structure also reveals conformational flexibility, with dihedral angles between aryl rings ranging from 54.8° to 77.5°, suggesting adaptability in binding pockets .

Biological Activity

2-(3,4-Difluorophenyl)acetimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to an acetimidamide moiety. The incorporation of fluorine atoms enhances its binding affinity to biological targets, which is crucial for its pharmacological effects. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms contribute to increased lipophilicity and stability, enhancing the compound's efficacy against various biological targets. Studies suggest that it may modulate enzyme activity or interfere with signaling pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer and anti-inflammatory properties:

- Anti-Cancer Activity : In preclinical studies, the compound has demonstrated efficacy against multiple cancer cell lines. For instance, it has been shown to inhibit the phosphorylation of Akt, a key player in cancer cell survival and proliferation pathways. Doses of 25 mg/kg resulted in substantial tumor growth inhibition in xenograft models .

- Anti-Inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. It was found to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Acetamidine Hydrochloride | Simple amidine structure | Precursor for nitrogen-containing compounds |

| 3-(Trifluoromethyl)phenylacetamidine | Trifluoromethyl substitution | Enhanced lipophilicity and bioactivity |

| 2-(Fluorophenyl)acetamidine | Monofluorinated phenyl group | Lower reactivity compared to difluorinated analogs |

The unique fluorination pattern of this compound significantly enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cancer Xenograft Models : In vivo studies demonstrated that administration of 25 mg/kg led to a reduction in tumor size in MDA-MB-361 breast cancer xenografts, highlighting its potential as an anti-cancer agent .

- Inflammatory Response Modulation : A study investigating the structure-activity relationship (SAR) of related compounds found that derivatives with similar structures exhibited varying degrees of COX inhibition, suggesting that modifications could enhance therapeutic efficacy against inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.